Chloromethyl ethyl sulfide

Descripción

Chemical Identity and Structural Classification

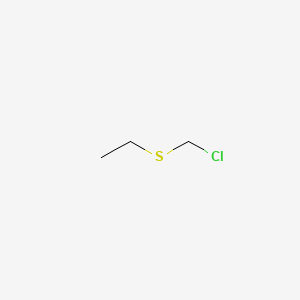

This compound, bearing the Chemical Abstracts Service number 1708-73-2, is classified as an organosulfur compound characterized by its distinctive molecular composition and structural arrangement. The compound possesses the molecular formula C₃H₇ClS with a molecular weight of 110.61 grams per mole, establishing it within the broader category of low molecular weight organosulfur derivatives. Structurally, the molecule consists of an ethane backbone with a sulfur atom serving as a bridge between the ethyl group and a chloromethyl substituent, creating the International Union of Pure and Applied Chemistry designation of chloromethylsulfanylethane.

The structural configuration of this compound encompasses two critical functional groups that define its chemical behavior and reactivity patterns. The thioether group, characterized by the sulfur atom bonded to two carbon-containing substituents, contributes to the compound's nucleophilic properties through the lone pairs of electrons present on the sulfur atom. Simultaneously, the chloromethyl group introduces electrophilic characteristics to the molecule, as the electronegative chlorine atom creates a partial positive charge on the adjacent carbon atom, rendering it susceptible to nucleophilic attack. This dual functionality positions this compound as a bifunctional reagent capable of participating in diverse chemical transformations.

The three-dimensional molecular geometry of this compound reflects the tetrahedral arrangement around the sulfur atom, with bond angles influenced by the steric and electronic effects of the attached substituents. The compound exists as a colorless to pale yellow liquid under standard temperature and pressure conditions, exhibiting physical properties consistent with its molecular structure and intermolecular interactions. The presence of the sulfur atom contributes to the compound's distinctive odor characteristics, typical of organosulfur compounds, while the chlorine substituent influences its reactivity and stability profiles.

Nomenclature and Synonyms in Chemical Literature

The nomenclature of this compound reflects the systematic naming conventions established by the International Union of Pure and Applied Chemistry, where the compound is officially designated as chloromethylsulfanylethane. This systematic name precisely describes the molecular structure by identifying the ethane backbone modified with a chloromethylsulfanyl substituent, providing clear structural information to chemists and researchers. The Chemical Abstracts Service has assigned the registry number 1708-73-2 to this compound, serving as a unique identifier in chemical databases and literature.

Alternative nomenclature systems have generated several synonyms that appear throughout chemical literature and commercial sources. The compound is frequently referenced as sulfide, chloromethyl ethyl, reflecting the traditional naming approach that emphasizes the sulfide linkage between the chloromethyl and ethyl groups. Additional systematic names include ethane, [(chloromethyl)thio]-, which highlights the thioether functional group arrangement within the molecular structure. Commercial and research literature also employs the designation ethyl chloromethyl sulfide, presenting the substituents in reverse order while maintaining clear structural identification.

Propiedades

IUPAC Name |

chloromethylsulfanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClS/c1-2-5-3-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCHJYXUPALGHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168947 | |

| Record name | Sulfide, chloromethyl ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1708-73-2 | |

| Record name | Sulfide, chloromethyl ethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfide, chloromethyl ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(chloromethyl)sulfanyl]ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Chloromethylation of Ethyl Sulfide

This method involves the reaction of ethyl sulfide with chloromethylating agents such as chloromethyl chloride or formaldehyde and hydrochloric acid under controlled conditions. The process typically proceeds via the formation of a sulfonium intermediate, which then rearranges to yield this compound.

Reaction Scheme:

Ethyl sulfide + Chloromethyl chloride → this compound-

- Control of temperature to avoid over-chlorination or side reactions

- Use of catalysts or acid promoters to enhance reaction rate

- Purification to remove unreacted starting materials and by-products

Nucleophilic Substitution Using Sodium Ethyl Sulfide

An alternative approach involves the preparation of sodium ethyl sulfide by reacting ethyl mercaptan with sodium hydride or sodium metal, followed by reaction with chloromethyl halides (e.g., chloromethyl chloride or chloromethyl bromide).

Reaction Scheme:

Sodium ethyl sulfide + Chloromethyl chloride → this compound + NaCl-

- High selectivity for monosubstituted product

- Mild reaction conditions

- Good yields reported in literature

Related Synthetic Routes from Literature on Analogous Compounds

While direct literature on this compound is limited, insights can be drawn from the preparation of related compounds such as 2-chloroethyl ethyl sulfide (a half-mustard agent) and bis(2-chloroethyl)sulfide (mustard gas analogs). These syntheses often involve:

- Depretz Method: Reaction of sulfur dichloride with ethylene to form bis(2-chloroethyl)sulfide.

- Levinstein Process: Use of disulfur dichloride with ethylene.

- Meyer Method: Conversion of thiodiglycol with phosphorus trichloride or hydrochloric acid to yield chlorinated sulfides.

These methods highlight the use of chlorinating agents such as phosphorus trichloride, thionyl chloride, or hydrochloric acid to introduce chlorine atoms onto sulfur-containing precursors, which can be adapted or modified for this compound synthesis.

Mechanistic Insights and Reaction Conditions

Research into the hydrolysis and reaction mechanisms of chlorinated ethyl sulfides provides valuable information on the stability and reactivity of this compound during synthesis and handling.

- Hydrolysis studies indicate the formation of sulfonium salts as intermediates, which influence reaction pathways and kinetics.

- The presence of chloride ions can alter the reaction mechanism, affecting product distribution and reaction rates.

- Reaction conditions such as concentration, temperature, and pH are critical in controlling the formation and stability of this compound and its intermediates.

Data Table: Summary of Preparation Methods

Research Findings and Practical Notes

- The formation of sulfonium intermediates is a key step in the chloromethylation process, influencing both yield and purity.

- Excess chlorinating agents can remain as impurities, potentially increasing toxicity and complicating purification.

- Hydrolysis and degradation pathways must be considered during synthesis and storage to maintain compound integrity.

- Analytical techniques such as NMR spectroscopy have been used to characterize intermediates and products, providing chemical shift data that assist in monitoring reaction progress.

Análisis De Reacciones Químicas

Chloromethyl ethyl sulfide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction reactions can convert this compound to its corresponding thiol using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amines.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Chloromethyl ethyl sulfide is predominantly utilized in toxicological studies to understand the effects of sulfur mustard exposure. Its applications in research include:

- Toxicity Studies : CEES serves as a safer analog for sulfur mustard in laboratory settings. Studies have shown that CEES induces similar toxicological effects, such as skin injury and systemic toxicity, allowing researchers to investigate the mechanisms of action without the ethical and regulatory complications associated with using actual chemical warfare agents. For instance, a study demonstrated that topical exposure to CEES in mice resulted in significant brain damage and neurological disorders due to systemic diffusion and alkylation damage to DNA and glutathione in the brain .

- Biomarker Development : Research has focused on identifying biomarkers associated with CEES exposure. Notable biomarkers include conjugates of CEES with glutathione (GSH-CEES), cysteine (Cys-CEES), and N-acetyl-cysteine (NAC-CEES). These biomarkers can be quantified in plasma and brain tissues, providing insights into the extent of exposure and potential damage .

- Oxidative Stress Studies : CEES has been implicated in inducing oxidative stress, which is a significant factor in its toxicological profile. Research indicates that CEES exposure leads to inflammation and delayed blistering similar to that caused by sulfur mustard . This makes CEES a valuable tool for studying oxidative stress mechanisms in dermatological contexts.

Environmental Monitoring

This compound has applications in environmental science, particularly in the development of gas sensors:

- Gas Sensing Technology : Recent advancements have led to the creation of gas sensors capable of detecting CEES at low concentrations. For example, a tungsten oxide/graphite nanocomposite sensor demonstrated high sensitivity and selectivity for detecting CEES gas, which is crucial for environmental monitoring and safety assessments related to chemical spills or warfare scenarios . The sensor exhibited a rapid response time and effective discrimination against other toxic gases.

Potential Therapeutic Uses

While primarily studied for its toxic effects, there is ongoing research into potential therapeutic applications of this compound:

- Drug Development : The analogs of CEES are being explored for their potential use in developing new therapeutic agents that could target similar pathways involved in oxidative stress or inflammatory responses. Understanding the molecular interactions of CEES may lead to innovative treatments for conditions exacerbated by oxidative damage .

Case Studies

A few key studies illustrate the applications of this compound:

Mecanismo De Acción

The mechanism of action of chloromethyl ethyl sulfide involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, such as the nitrogen atoms in DNA bases. This alkylation can lead to cross-linking of DNA strands, disrupting cellular processes and leading to cytotoxic effects .

Comparación Con Compuestos Similares

Structural and Physical Properties

A comparative analysis of chloromethyl ethyl sulfide with structurally related sulfides is summarized in Table 1.

Table 1: Structural and Physical Properties of this compound and Analogues

| Compound | CAS No. | Formula | Boiling Point (°C) | Key Features |

|---|---|---|---|---|

| This compound | - | C₃H₇ClS | 58–59 (57 mm Hg) | Ethyl group enhances lipophilicity |

| Chloromethyl methyl sulfide | 2373-51-5 | C₂H₅ClS | Not reported | Simpler structure, higher volatility |

| 2-Chloroethyl ethyl sulfide | - | C₄H₈Cl₂S | Not reported | Bifunctional chlorination sites |

| Chloromethyl phenyl sulfide | 7205-90-5 | C₇H₆Cl₂S | 21.5 (mp) | Aromatic substitution increases stability |

| Sulfur mustard (bis(2-chloroethyl)sulfide) | 505-60-2 | C₄H₈Cl₂S | 217–220 | Highly toxic vesicant, military use |

Notes:

- Chloromethyl methyl sulfide (CAS 2373-51-5) is structurally simpler but shares reactivity at the chloromethyl group. Its market data highlights applications in agrochemicals and pharmaceuticals, with suppliers in Europe, Asia, and North America .

- 2-Chloroethyl ethyl sulfide, a bifunctional compound, is a precursor to more complex agents like sulfur mustard (a chemical warfare agent) .

- Chloromethyl phenyl sulfide exhibits higher stability due to the aromatic ring, with a melting point of 21.5°C .

Reactivity and Solvolysis

Reactivity differences arise from electronic and steric effects:

- Ether vs. Sulfide Reactivity : In aqueous dioxane, chloromethyl ethyl ether reacts faster than this compound due to sulfur’s lower electronegativity, which reduces the electrophilicity of the chloromethyl group .

- Substituent Effects : Phenylthiomethyl chloride (chloromethyl phenyl sulfide) reacts 200 times slower than chloromethyl methyl sulfide in hydrolysis, attributed to the electron-withdrawing effect of the phenyl group .

- Ring Systems: In cyclic systems (e.g., glucopyranosyl derivatives), thio-derivatives hydrolyze faster than ethers due to reduced anomeric effects in S-C-X systems .

Actividad Biológica

Chloromethyl ethyl sulfide (CEES), a sulfur mustard analog, has been extensively studied for its biological activity, particularly regarding its toxicological effects and mechanisms of action. This compound is known for its alkylating properties, which can lead to significant cellular damage, including DNA and protein modifications. The following sections provide a comprehensive overview of CEES's biological activity, supported by case studies, research findings, and data tables.

CEES is classified as a monofunctional alkylating agent, structurally related to sulfur mustard. Its chemical formula is , and it exhibits electrophilic behavior, allowing it to react with nucleophiles such as DNA and proteins. Upon exposure, CEES forms sulfonium ions that can induce cross-linking between DNA strands or between DNA and proteins, leading to cytotoxic effects.

Key Mechanisms of CEES Toxicity:

- DNA Damage : CEES can form adducts with DNA, resulting in mutations and potential carcinogenesis. Studies have shown that CEES induces the formation of O6-alkylguanine adducts, which are poorly repaired by the cellular machinery .

- Oxidative Stress : CEES exposure depletes intracellular glutathione (GSH), a critical antioxidant, leading to increased oxidative stress within cells. This depletion has been linked to inflammation and further cellular damage .

- Inflammatory Response : CEES exposure triggers an inflammatory response characterized by increased levels of inflammatory cytokines and recruitment of immune cells such as macrophages and neutrophils .

Study 1: Skin Toxicity in Mouse Models

A study investigated the effects of CEES on male SKH-1 hairless mice. Mice were exposed to varying doses of CEES, leading to significant histopathological changes in the skin:

- Microvesication : Higher doses (4 mg) resulted in epidermal-dermal separation and dermal edema.

- Inflammation : Increased thickness of the epidermis and infiltration of inflammatory cells were observed .

| Time Post-Exposure | Epidermal Thickness (μm) | Inflammatory Cell Infiltration |

|---|---|---|

| 9 h | 48.14 | Increased mast cells |

| 12 h | 43.68 | Increased neutrophils |

| 24 h | 40.59 | Persistent inflammation |

| 48 h | 54.41 | Sustained immune response |

Study 2: In Vitro Analysis of Cellular Effects

In vitro studies have demonstrated that CEES reduces RNA polymerase activity, leading to incomplete transcription products. This impairment may contribute to cellular dysfunction and apoptosis in exposed cells .

Research Findings

Recent research has focused on identifying biomarkers associated with CEES exposure:

- Biomarkers Identified : GSH-CEES conjugates and N7Gua-CEES adducts have been quantified in plasma and tissue samples post-exposure.

- Metabolic Pathways Affected : Pathway analysis revealed significant alterations in arginine metabolism, purine metabolism, and oxidative phosphorylation pathways following CEES exposure .

Q & A

Q. What are the standard synthetic routes for chloromethyl ethyl sulfide, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via the Böhme method, involving ethanethiol, paraformaldehyde, and HCl in methylene chloride, with anhydrous calcium sulfate to absorb water . Optimization strategies include:

- Temperature control : Maintaining 4±1°C during chlorination minimizes side reactions (e.g., polysulfide formation) .

- Solvent selection : Methylene chloride is preferred for its inertness and ability to stabilize intermediates.

- Stoichiometric ratios : Adjusting the molar ratio of ethanethiol to paraformaldehyde (1:1.2) improves yield to ~50% .

- Analytical validation : Use 60-MHz NMR to quantify product ratios (e.g., distinguishing 1-chloroethyl methyl sulfide from this compound via methinyl vs. chloromethyl proton signals) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

Key techniques include:

- NMR spectroscopy : The singlet at 4.67 ppm (chloromethyl protons) and triplet at 1.32 ppm (ethyl group) confirm structure . Compare with NIST reference data (e.g., 60-Mc spectra) to resolve discrepancies in reported chemical shifts .

- Refractometry : Measure refractive index (nD1.4860) to assess purity, as deviations indicate impurities like unreacted ethanethiol .

- Boiling point validation : Reported bp 58–59°C (57 mm Hg) serves as a purity benchmark; deviations suggest incomplete distillation .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Moisture sensitivity : Hydrolysis can generate toxic byproducts (e.g., HCl, thiols). Store under anhydrous conditions with molecular sieves .

- Light and temperature : Degradation accelerates at >25°C; use amber glass vials and refrigerate at 4°C .

- Compatibility : Avoid contact with oxidizers (e.g., peroxides) due to risk of exothermic decomposition .

Advanced Research Questions

Q. How can competing reaction pathways during this compound synthesis be systematically analyzed?

In reactions with N-chlorosuccinimide (NCS), competing α-chlorination at ethyl vs. methyl groups occurs. To quantify products:

- NMR integration : Compare peak areas of methinyl (quartet at 2.75 ppm) and chloromethyl (singlet at 4.67 ppm) protons. A 1.7 area ratio corresponds to a 3.4 product ratio of 1-chloroethyl methyl sulfide to this compound .

- Kinetic studies : Vary reaction time and temperature to map selectivity trends. Lower temperatures (4°C) favor chloromethyl formation .

Q. What computational methods can predict this compound’s reactivity in novel reaction systems?

- DFT calculations : Model transition states for chlorination or nucleophilic substitution reactions. For example, calculate activation energies for SN2 attacks at the chloromethyl group .

- Molecular dynamics : Simulate solvent effects (e.g., polarity of carbon tetrachloride vs. DMSO) on reaction pathways .

- QSPR models : Corrogate Hammett σ values with reaction rates to predict substituent effects in derivatives .

Q. How can contradictions in reported physicochemical data (e.g., boiling points, NMR shifts) be resolved?

Discrepancies arise from:

- Pressure variations : Boiling points differ at 16 mm Hg (lit. 50–51°C) vs. 57 mm Hg (observed 58–59°C) . Always report pressure conditions.

- Solvent effects : NMR shifts vary with solvent (e.g., CCl4 vs. CDCl3). Cross-reference with NIST’s solvent-specific databases .

- Impurity interference : Use GC-MS to identify contaminants (e.g., residual methylene chloride) affecting measurements .

Q. What strategies mitigate toxicity risks during this compound handling in cross-disciplinary studies?

- In situ neutralization : Use scavengers like sodium bicarbonate to trap HCl byproducts .

- Personal protective equipment (PPE) : Wear butyl rubber gloves and respirators with organic vapor cartridges .

- Ecotoxicity assessment : Follow OECD Test No. 201/202 to evaluate acute toxicity in aquatic models (e.g., Daphnia magna) .

Data Analysis and Interpretation

Q. How should researchers design experiments to differentiate this compound from structural analogs (e.g., chloromethyl methyl sulfide)?

- Chromatographic separation : Use GC with a DB-5MS column; retention times differ by 1.2 minutes under isothermal conditions (80°C) .

- Mass spectrometry : this compound (MW 124.6) shows fragment ions at m/z 79 (CH2Cl+) and 93 (CH2CH2S+) .

- Vibrational spectroscopy : FT-IR peaks at 680 cm⁻¹ (C-S stretch) and 1260 cm⁻¹ (C-Cl stretch) confirm identity .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthesis?

- ANOVA : Compare yields across 5+ batches to identify outliers caused by inconsistent HCl addition rates .

- Design of Experiments (DoE) : Use a 2³ factorial design to test effects of temperature, solvent volume, and stirring speed .

Cross-Disciplinary Applications

Q. How can this compound serve as a precursor in organometallic or polymer chemistry?

- Ligand synthesis : React with Grignard reagents (e.g., RMgX) to form thioether-metal complexes for catalysis .

- Polymer functionalization : Incorporate into styrene-divinylbenzene copolymers to create ion-exchange resins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.